Cas no 2680760-58-9 (benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate)

Benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate is a specialized carbamate derivative featuring a trifluoromethyl and cyano functional group. Its unique structure, combining a benzyloxycarbonyl (Cbz) protecting group with electron-withdrawing substituents, makes it a valuable intermediate in organic synthesis, particularly in peptide chemistry and fluorinated compound development. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyano moiety offers reactivity for further functionalization. This compound is particularly useful in the synthesis of bioactive molecules, where controlled deprotection and selective reactivity are required. Its stability under various conditions ensures reliable performance in multi-step synthetic routes.
benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate structure
2680760-58-9 structure
Product name:benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate
CAS No:2680760-58-9
MF:C12H11F3N2O2
Molecular Weight:272.223153352737
CID:6175324
PubChem ID:165933059

benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate
    • 2680760-58-9
    • EN300-7251009
    • インチ: 1S/C12H11F3N2O2/c13-12(14,15)10(6-7-16)17-11(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,17,18)
    • InChIKey: AFXWKHLZIJTPBP-UHFFFAOYSA-N
    • SMILES: FC(C(CC#N)NC(=O)OCC1C=CC=CC=1)(F)F

計算された属性

  • 精确分子量: 272.07726208g/mol
  • 同位素质量: 272.07726208g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 343
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 62.1Ų

benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7251009-2.5g
benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate
2680760-58-9
2.5g
$3641.0 2023-05-24
Enamine
EN300-7251009-0.5g
benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate
2680760-58-9
0.5g
$1783.0 2023-05-24
Enamine
EN300-7251009-0.05g
benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate
2680760-58-9
0.05g
$1560.0 2023-05-24
Enamine
EN300-7251009-0.1g
benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate
2680760-58-9
0.1g
$1635.0 2023-05-24
Enamine
EN300-7251009-5.0g
benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate
2680760-58-9
5g
$5387.0 2023-05-24
Enamine
EN300-7251009-10.0g
benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate
2680760-58-9
10g
$7988.0 2023-05-24
Enamine
EN300-7251009-0.25g
benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate
2680760-58-9
0.25g
$1708.0 2023-05-24
Enamine
EN300-7251009-1.0g
benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate
2680760-58-9
1g
$1857.0 2023-05-24

benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate 関連文献

benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamateに関する追加情報

Comprehensive Overview of Benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate (CAS No. 2680760-58-9)

Benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate, with the CAS number 2680760-58-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of carbamate derivatives, which are widely recognized for their versatility in synthetic chemistry. The presence of both cyano and trifluoromethyl groups in its structure enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Researchers are particularly interested in its potential applications in drug discovery, owing to its unique physicochemical properties.

One of the key features of Benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate is its role as a building block in medicinal chemistry. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical compounds, a topic highly searched in AI-driven drug design platforms. Additionally, the cyano group offers a reactive site for further functionalization, which aligns with the growing trend of click chemistry and high-throughput screening methodologies. These attributes make it a subject of interest for researchers exploring novel therapeutic agents.

In the context of green chemistry, Benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate has been studied for its potential in sustainable synthesis. The compound’s ability to participate in catalytic reactions with minimal waste generation resonates with the global push for environmentally friendly chemical processes. This aligns with frequently searched terms like “sustainable synthesis” and “green solvents”, highlighting its relevance in modern research. Furthermore, its stability under various conditions makes it a candidate for flow chemistry applications, another hot topic in process optimization.

The compound’s CAS number 2680760-58-9 is often queried in chemical databases and patent searches, reflecting its industrial significance. Its structural motif is frequently compared to other carbamate-based inhibitors, a trending subject in enzyme inhibition studies. For instance, researchers investigating protease inhibitors or kinase modulators may find this compound particularly useful due to its electron-withdrawing properties. This has led to its inclusion in several combinatorial libraries, a strategy widely adopted in drug discovery pipelines.

From a synthetic chemistry perspective, Benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate offers a robust platform for multistep transformations. Its compatibility with palladium-catalyzed coupling reactions and nucleophilic substitutions makes it a favorite among chemists working on heterocyclic compounds. These reactions are frequently explored in academic publications and industry reports, further cementing the compound’s importance. Moreover, its spectroscopic properties (e.g., NMR and IR data) are well-documented, aiding in its identification and purity assessment.

In summary, Benzyl N-(3-cyano-1,1,1-trifluoropropan-2-yl)carbamate (CAS 2680760-58-9) is a multifaceted compound with broad applications in pharmaceutical research, agrochemical development, and sustainable chemistry. Its structural uniqueness and reactivity profile make it a valuable asset for scientists tackling challenges in drug design and process innovation. As the demand for tailor-made intermediates grows, this compound is poised to remain a key player in the field of specialty chemicals.

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